2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ac-DL-Phe-pNA, also known as 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide or Ac-Phe-pNA, is primarily a substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It cleaves peptide bonds by attacking the unreactive carbonyl group with a powerful nucleophile, the serine 195 residue located in the active site of the enzyme .
Mode of Action
The compound interacts with its target, chymotrypsin, by fitting into the active site of the enzyme, similar to a lock and key. The enzyme then cleaves the peptide bond in the substrate, leading to the release of the chromophore p-nitroaniline . This process is a part of the enzyme’s catalytic mechanism, which involves the formation of a tetrahedral intermediate.
Biochemical Pathways
The action of Ac-DL-Phe-pNA primarily affects the proteolytic pathway. Proteolysis is a process in which proteins are broken down into their constituent amino acids by enzymatic action. In this case, the enzyme chymotrypsin cleaves the peptide bond in the substrate Ac-DL-Phe-pNA . The downstream effects of this process include the digestion and absorption of dietary proteins.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on factors such as its chemical structure, solubility, and stability .
Result of Action
The cleavage of Ac-DL-Phe-pNA by chymotrypsin results in the release of the chromophore p-nitroaniline . This can be measured spectrophotometrically, providing a quantitative readout of the enzyme’s activity. On a cellular level, the action of chymotrypsin contributes to the digestion and absorption of dietary proteins.
Action Environment
The action of Ac-DL-Phe-pNA, like other substrates of digestive enzymes, is influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the enzyme or the substrate. For instance, the activity of chymotrypsin is optimal at an alkaline pH, which is the typical environment in the small intestine . Additionally, the compound’s stability could be affected by factors such as temperature and storage conditions .
Properties
IUPAC Name |
2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLBBSYDVWOTKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391709 |
Source
|
Record name | 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19746-42-0 |
Source
|
Record name | α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19746-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.